![molecular formula C8H17N3O2 B1427473 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide CAS No. 1342580-27-1](/img/structure/B1427473.png)
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide
Overview
Description
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide are not fully detailed in the search results. The compound has a molecular weight of 187.24 . Other properties like boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis of Morpholines
Morpholines, which are part of the structure of “2-[Methyl(morpholin-2-ylmethyl)amino]acetamide”, are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has seen recent advances .
Development of Pharmaceuticals
Compounds with a piperidin-4-one nucleus, which is similar to the structure of “2-[Methyl(morpholin-2-ylmethyl)amino]acetamide”, have received extensive attention due to their diverse biological activities. These include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .
Synthesis of Biologically Active Molecules
The compound “2-[Methyl(morpholin-2-ylmethyl)amino]acetamide” could potentially be used in the synthesis of biologically active molecules. For example, a similar compound, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, was synthesized from 3-methyl-2,6-diphenylpiperidin-4-one .
Antibiotic Research
Linezolid, a synthetic antibiotic used for the treatment of serious infections, contains a morpholinophenyl structure, which is similar to the structure of "2-[Methyl(morpholin-2-ylmethyl)amino]acetamide" . This suggests that “2-[Methyl(morpholin-2-ylmethyl)amino]acetamide” could potentially be used in antibiotic research.
properties
IUPAC Name |
2-[methyl(morpholin-2-ylmethyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-11(6-8(9)12)5-7-4-10-2-3-13-7/h7,10H,2-6H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNKUMXDRZBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CNCCO1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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